molecular formula C10H14F3NO3 B13918251 tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13918251
M. Wt: 253.22 g/mol
InChI Key: BAQDWMQCVQPWOB-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H17F3N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is of interest due to its unique structural features, which include a trifluoromethyl group and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the pyrrolidine ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a trifluoromethyl group and a tert-butyl ester moiety. These features confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and other applications. The compound’s ability to undergo a variety of chemical reactions also makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

tert-butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H14F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6H,4-5H2,1-3H3

InChI Key

BAQDWMQCVQPWOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(F)(F)F

Origin of Product

United States

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